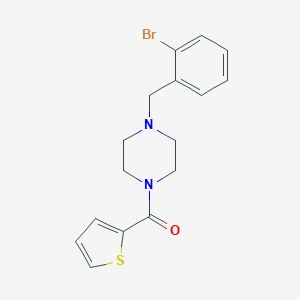
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine, also known as BTBP, is a chemical compound that has been extensively studied for its potential applications in the field of nuclear waste management. It is a chelating agent that has been shown to effectively extract and separate certain radioactive metals from solutions, making it a promising candidate for use in nuclear waste treatment processes.
Mecanismo De Acción
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is a chelating agent, which means that it forms coordination complexes with metal ions. In the case of radioactive metals, these complexes can be selectively formed, allowing for the separation and concentration of these metals from other components of a solution. The exact mechanism of action of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine is still being studied, but it is believed to involve the formation of stable complexes with metal ions through the coordination of the sulfur and nitrogen atoms in the molecule.
Biochemical and Physiological Effects:
While 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been extensively studied for its potential applications in nuclear waste management, its biochemical and physiological effects on living organisms are not well understood. Limited studies have been conducted on the toxicity and biocompatibility of the compound, but more research is needed in this area before it can be considered for use in medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in nuclear waste treatment processes is its selectivity for certain radioactive metals. This allows for the separation and concentration of these metals from other components of a solution, making them easier to handle and dispose of safely. However, the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine also has some limitations. For example, the compound may not be effective for the extraction of all radioactive metals, and it may be less effective in solutions with high salt concentrations.
Direcciones Futuras
There are several potential future directions for research on 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. One area of interest is the development of more efficient synthesis methods for the compound. Another area of focus is the study of the compound's toxicity and biocompatibility, which could lead to its use in medical applications. Additionally, there is ongoing research into the use of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine in combination with other chelating agents to improve its selectivity and effectiveness in nuclear waste treatment processes.
Métodos De Síntesis
The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine involves a multi-step process that typically begins with the reaction of 2-bromobenzylamine with thionyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with piperazine to yield the final product, 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine. The synthesis of 1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively, and several variations of the process have been developed to improve yield and purity.
Aplicaciones Científicas De Investigación
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine has been studied for its potential applications in the field of nuclear waste management. Its ability to selectively bind to certain radioactive metals, such as americium and plutonium, makes it a promising candidate for use in processes such as solvent extraction and ion exchange. These processes are used to separate and concentrate radioactive metals from nuclear waste streams, making them easier to handle and dispose of safely.
Propiedades
Nombre del producto |
1-(2-Bromobenzyl)-4-(2-thienylcarbonyl)piperazine |
|---|---|
Fórmula molecular |
C16H17BrN2OS |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
[4-[(2-bromophenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C16H17BrN2OS/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
Clave InChI |
JZEUUBLWQVETKR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Br)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[2-(3,4-dimethoxyphenyl)ethyl]-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B248690.png)
![N-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B248694.png)


![1-(2-Methylbenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248711.png)
methanone](/img/structure/B248713.png)




